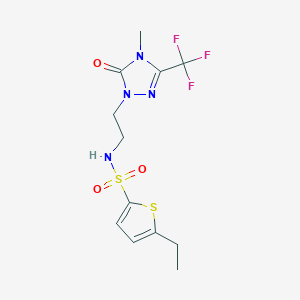![molecular formula C7H12F3N B2775338 (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine CAS No. 2248186-89-0](/img/structure/B2775338.png)
(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine, also known as TFMPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFMPA is a chiral amine that contains a trifluoromethyl group and a cyclopropyl ring, which makes it structurally distinct from other amines.
Wirkmechanismus
The mechanism of action of (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine is not fully understood, but it is known to interact with certain receptors in the brain and other parts of the body. (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine has been shown to have an affinity for the GABA-A receptor, which is involved in the regulation of anxiety and other neurological processes.
Biochemical and Physiological Effects:
(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine has been shown to have a range of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant properties. These effects are thought to be mediated through its interaction with the GABA-A receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine is its high enantioselectivity, which makes it a useful tool for the preparation of chiral amines. However, (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine is also relatively expensive and may not be readily available in some research settings.
Zukünftige Richtungen
There are many potential future directions for research on (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine, including the development of new drugs based on its structure and the study of its interactions with other receptors in the body. Additionally, further research is needed to fully understand the mechanism of action of (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine and its potential therapeutic applications. Overall, (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine is a promising compound with many potential applications in scientific research.
Synthesemethoden
The synthesis of (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine involves the reaction of cyclopropylamine with trifluoroacetaldehyde in the presence of a chiral catalyst. This method yields the desired product with high enantioselectivity, making it a useful tool for the preparation of chiral amines.
Wissenschaftliche Forschungsanwendungen
(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine has been used in various scientific research applications, including the development of new drugs and the study of biological processes. One of the most significant applications of (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine is in the field of drug discovery, where it has been used as a starting material for the synthesis of novel compounds with potential therapeutic properties.
Eigenschaften
IUPAC Name |
(2R)-2-[1-(trifluoromethyl)cyclopropyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N/c1-5(4-11)6(2-3-6)7(8,9)10/h5H,2-4,11H2,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCJAOKHLNBUQG-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1(CC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1(CC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2775259.png)





![3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride](/img/structure/B2775266.png)

![4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate](/img/structure/B2775271.png)
![5-methyl-N'-[(E)-2-phenylethenyl]sulfonyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide](/img/structure/B2775274.png)


